6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Catalog No.
S2739047
CAS No.
2034336-20-2
M.F
C12H14FN3O2
M. Wt
251.261
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8...

CAS Number

2034336-20-2

Product Name

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

IUPAC Name

6-(5-fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Molecular Formula

C12H14FN3O2

Molecular Weight

251.261

InChI

InChI=1S/C12H14FN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18)

InChI Key

TXVUQBYXMPZPSW-UHFFFAOYSA-N

SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)F

solubility

not available

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a novel compound under investigation for its potential applications in medicinal chemistry. This compound features a unique spirocyclic structure, which includes a pyrimidine ring substituted with fluorine, contributing to its distinctive chemical properties. The molecular formula of this compound is C12H14FN3O2C_{12}H_{14}FN_3O_2 with a molecular weight of approximately 251.26 g/mol. Its structure suggests the presence of functional groups that may facilitate interactions with biological systems, particularly through hydrogen bonding and other non-covalent interactions .

The chemical reactivity of 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is largely determined by its functional groups. Potential reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: Reaction with amines can yield amides, which may enhance biological activity.
  • Nucleophilic Substitution: The fluorine atom in the pyrimidine ring may participate in nucleophilic substitution reactions under certain conditions.

These reactions can be utilized to modify the compound for enhanced efficacy or selectivity in biological applications.

Several synthesis methods have been explored for compounds related to the spiro[3.4]octane framework:

  • Cyclization Reactions: Utilizing readily available starting materials, cyclization methods can yield spiro compounds through various annulation strategies.
  • Functional Group Transformations: Modifying existing functional groups can facilitate the introduction of the fluoropyrimidine moiety.
  • Multi-step Synthesis: A combination of organic reactions, such as alkylation and acylation, can be employed to construct the desired molecular architecture .

The unique structural features of 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid suggest potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Research: Investigating its role in cellular mechanisms and pathways.
  • Material Science: Exploring its properties for use in novel materials or as a building block in polymer chemistry.

Interaction studies are crucial for understanding how 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: Determining how well the compound binds to specific proteins or receptors.
  • In vitro Studies: Evaluating the effects on cell lines to assess cytotoxicity and therapeutic potential.
  • In vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

Such studies will provide insights into its therapeutic viability and mechanism of action .

Similar Compounds

Several compounds share structural similarities with 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, which may help highlight its uniqueness:

Compound NameMolecular FormulaNotable Features
6-Azaspiro[3.4]octane-8-carboxylic acidC8H13NO2C_8H_{13}NO_2Lacks fluorine substitution; simpler structure
6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acidC14H19N3O2C_{14}H_{19}N_3O_2Contains dimethyl substitution; different biological activity profile
(8S)-6-(6-anilinopyrimidin-4-yl)-8-fluoro-6-azaspiro[3.4]octaneC18H19FN4OC_{18}H_{19}FN_4OMore complex structure; additional aniline group

The presence of the fluorinated pyrimidine ring in 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid sets it apart from these similar compounds, potentially influencing its biological activity and interaction profiles .

XLogP3

1.2

Dates

Last modified: 08-16-2023

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